2,3-Dichlorobutane

Catalog No.
S3717467
CAS No.
7581-97-7
M.F
C4H8Cl2
M. Wt
127.01 g/mol
Availability
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2,3-Dichlorobutane

CAS Number

7581-97-7

Product Name

2,3-Dichlorobutane

IUPAC Name

2,3-dichlorobutane

Molecular Formula

C4H8Cl2

Molecular Weight

127.01 g/mol

InChI

InChI=1S/C4H8Cl2/c1-3(5)4(2)6/h3-4H,1-2H3

InChI Key

RMISVOPUIFJTEO-UHFFFAOYSA-N

SMILES

CC(C(C)Cl)Cl

Solubility

0.00 M

Canonical SMILES

CC(C(C)Cl)Cl

2,3-Dichlorobutane is an organic compound with the molecular formula C4H8Cl2\text{C}_4\text{H}_8\text{Cl}_2. It is classified as a vicinal dihalide, meaning it contains two halogen atoms (in this case, chlorine) attached to adjacent carbon atoms in a butane chain. The compound can exist in multiple stereoisomeric forms due to the presence of two chiral centers, resulting in three distinct stereoisomers: two enantiomers and one meso compound. The meso form has an internal plane of symmetry, making it achiral despite having chiral centers .

Typical of alkyl halides. Key reactions include:

  • Elimination Reactions: 2,3-Dichlorobutane can participate in elimination reactions to produce alkenes. For instance, when treated with a strong base like sodium amide in liquid ammonia, it can yield 1,3-butadiene .
  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles through substitution reactions. For example, treatment with sodium hydroxide can lead to the formation of butanol.
  • Dehydrohalogenation: This reaction can occur under certain conditions, leading to the formation of alkenes by the elimination of hydrogen chloride .

Several methods exist for synthesizing 2,3-dichlorobutane:

  • Halogenation of Butane: Direct chlorination of butane using chlorine gas under UV light can yield a mixture of chlorinated products, including 2,3-dichlorobutane.
  • Alkylation Reactions: Starting from simpler compounds such as 1-bromobutane or 1-chlorobutane, reactions with chlorine in the presence of a base can lead to the formation of 2,3-dichlorobutane.
  • Electrophilic Addition: The addition of chlorine across an alkene precursor can also be employed to synthesize this compound.

Interaction studies involving 2,3-dichlorobutane generally focus on its reactivity and behavior in different chemical environments. Research has shown that its elimination and substitution reactions can vary significantly based on reaction conditions such as temperature and solvent choice. For instance, studies have indicated that the stereoselectivity of elimination reactions can be influenced by the presence of catalysts like magnesium oxide or calcium oxide .

2,3-Dichlorobutane shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundMolecular FormulaUnique Features
1,2-DichlorobutaneC4H8Cl2Has chlorine atoms on terminal carbons; more reactive towards nucleophiles.
2,3-DibromobutaneC4H8Br2Similar structure but with bromine; generally shows different reactivity patterns due to bromine's larger size and lower electronegativity.
1-Bromo-2-chlorobutaneC4H8BrClContains both bromine and chlorine; exhibits different reactivity due to mixed halogen types.

The uniqueness of 2,3-dichlorobutane lies in its specific arrangement of halogens on adjacent carbons which allows for diverse stereochemical outcomes and influences its reactivity profile compared to these similar compounds.

XLogP3

2.3

Exact Mass

126.0003056 g/mol

Monoisotopic Mass

126.0003056 g/mol

Boiling Point

118.0 °C

Heavy Atom Count

6

Melting Point

-80.0 °C

Vapor Pressure

24.40 mmHg

General Manufacturing Information

Butane, 2,3-dichloro-: ACTIVE

Dates

Modify: 2023-07-27

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